4-(Piperazin-1-yl)butan-2-one hydrochloride is an organic compound with the molecular formula CHClNO. It is a derivative of piperazine, characterized by a six-membered ring containing two nitrogen atoms. This compound is recognized for its diverse applications in scientific research, particularly in medicinal chemistry and biological studies. The hydrochloride form enhances its solubility and stability, making it suitable for various laboratory settings.
4-(Piperazin-1-yl)butan-2-one hydrochloride falls under the category of piperazine derivatives, which are known for their pharmacological significance. These compounds often exhibit a range of biological activities, including interactions with neurotransmitter receptors, making them valuable in drug development and synthesis.
The synthesis of 4-(Piperazin-1-yl)butan-2-one hydrochloride typically involves the reaction of piperazine with butanone. A common synthetic route employs thionyl chloride as a reagent to facilitate the reaction under controlled conditions. The process can be optimized for higher yields and efficiency using automated reactors and continuous flow systems in industrial settings.
The molecular structure of 4-(Piperazin-1-yl)butan-2-one hydrochloride features a piperazine ring connected to a butanone moiety. The compound's structural formula can be represented as follows:
4-(Piperazin-1-yl)butan-2-one hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reagents and conditions employed during the reactions .
The mechanism of action for 4-(Piperazin-1-yl)butan-2-one hydrochloride involves its interaction with specific molecular targets within biological systems. It can act as an inhibitor or activator of certain enzymes, impacting various biochemical pathways. This modulation can influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, thereby contributing to its pharmacological effects .
4-(Piperazin-1-yl)butan-2-one hydrochloride is typically a white crystalline solid that is soluble in water due to its hydrochloride form.
Key chemical properties include:
These properties make it suitable for various applications in both laboratory and industrial settings .
4-(Piperazin-1-yl)butan-2-one hydrochloride has numerous applications across different fields:
Piperazine derivatives constitute a structurally diverse class of nitrogen-containing heterocycles with broad therapeutic applications. These compounds feature a six-membered ring with two opposing nitrogen atoms, enabling versatile hydrogen bonding and electrostatic interactions with biological targets. Their conformational flexibility facilitates optimization of pharmacokinetic properties, particularly blood-brain barrier (BBB) penetration for CNS-targeting drugs [2] [6]. Approximately 25% of commercially available antipsychotics and antidepressants incorporate piperazine scaffolds, underscoring their dominance in neuropharmacology [6]. Recent drug discovery efforts exploit piperazine's capacity for multitarget engagement, especially in developing analgesics with reduced abuse potential [2].
Table 1: Therapeutic Applications of Piperazine Derivatives
Therapeutic Area | Representative Agents | Key Structural Features |
---|---|---|
Antipsychotics | Aripiprazole, Quetiapine | Piperazine-aryl linkage |
Antidepressants | Trifluoperazine, Nefazodone | N-alkylpiperazine chains |
Opioid Modulators | Dual MOR/D3R ligands | Hybrid pharmacophores |
Antiemetics | Ondansetron | Azabicyclo-piperazine core |
4-(Piperazin-1-yl)butan-2-one hydrochloride emerged from systematic structure-activity relationship (SAR) studies of ketone-functionalized piperazines in the early 2000s. Early synthetic routes involved nucleophilic substitution between 1-Boc-piperazine and chloroacetone, followed by deprotection and salt formation [3]. The compound gained research attention when its structural analog 2-methyl-AP-237 (sharing the butanone-piperazine backbone) appeared in illicit drug markets circa 2019, prompting pharmacological re-evaluation of this chemical class [5]. Patent analysis reveals protected synthetic methodologies for similar compounds filed between 2010-2015, focusing on optimized routes using ethanol/water (3:1) solvent systems at 60–70°C for 8–12 hours, achieving >90% conversion [3].
The compound's structural features align with key requirements for CNS bioavailability: molecular weight <300 Da (the hydrochloride salt is 220.74 g/mol), moderate lipophilicity (cLogP ≈1.8), and presence of hydrogen bond acceptors [3] [6]. Piperazine-containing compounds demonstrate particular affinity for dopaminergic and serotonergic receptors implicated in addiction pathways [2] [6]. Research indicates that 4-(piperazin-1-yl)butan-2-one serves as a synthetic precursor to dual μ-opioid receptor (MOR) agonists/dopamine D3 receptor (D3R) antagonists – a pharmacological profile predicted to yield analgesics with reduced abuse liability [2] [5]. This strategic approach addresses limitations of conventional opioids by simultaneously targeting pain perception and reward pathways [2].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1